Diethyl citrate

Anticoagulation Hemodialysis Calcium chelation

Diethyl citrate (DEC; Et₂Cit; CAS 19958-02-2) is the diethyl ester of citric acid, existing as an equilibrium mixture of symmetric (2-hydroxy-1,3-propanetricarboxylic acid 1,3-diethyl ester) and asymmetric isomers in approximately a 6:5 molar ratio. It has a molecular formula of C₁₀H₁₆O₇ and a molecular weight of 248.23 g·mol⁻¹.

Molecular Formula C10H16O7
Molecular Weight 248.23 g/mol
CAS No. 19958-02-2
Cat. No. B140270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl citrate
CAS19958-02-2
Synonyms2-Hydroxy-1,2,3-propanetricarboxylic Acid 1,2-Diethyl Ester;  3-Hydroxy-3,4-bis(ethoxycarbonyl)butanoic Acid;  Asym-Diethyl Citrate; 
Molecular FormulaC10H16O7
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(CC(=O)O)(C(=O)OCC)O
InChIInChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12)
InChIKeyKGYXYKHTHJPEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Citrate (CAS 19958-02-2): A Partially Esterified Citrate with Differentiated Biomedical and Physicochemical Properties


Diethyl citrate (DEC; Et₂Cit; CAS 19958-02-2) is the diethyl ester of citric acid, existing as an equilibrium mixture of symmetric (2-hydroxy-1,3-propanetricarboxylic acid 1,3-diethyl ester) and asymmetric isomers in approximately a 6:5 molar ratio [1]. It has a molecular formula of C₁₀H₁₆O₇ and a molecular weight of 248.23 g·mol⁻¹. Unlike the fully esterified triethyl citrate (TEC) or the unesterified sodium citrate (Na₃Cit), DEC possesses two free carboxyl groups and two ethyl ester moieties, conferring a distinct balance of hydrophilicity, chelation capacity, and steric hindrance that directly dictates its performance in anticoagulant, anti-calcification, and solvent/plasticizer applications [1][2].

Self-reversing anticoagulation Rapid Ca²⁺ release for hemodialysis model studies, wider safety margin context
Solid-state processing Defined glass transition and melting range enabling hot-melt extrusion and melt granulation
Analytical standard Key urinary biomarker for ATEC human biomonitoring quantification via LC-MS/MS

Why Diethyl Citrate Cannot Be Simply Replaced by Other Citrate Esters or Citrate Salts


Generic substitution among citrate derivatives is not scientifically defensible because the number, position, and type of substituents on the citric acid backbone fundamentally alter three performance-critical properties: (i) calcium-ion coordination strength and reversibility, which directly determines anticoagulant safety margins [1]; (ii) thermal and phase behavior, including glass transition, melting, and decomposition temperatures, which govern processability and storage stability [2]; and (iii) solubility partitioning between aqueous and organic phases, which dictates formulation versatility in medical devices, food-contact materials, and drug delivery systems . Diethyl citrate occupies a unique intermediate position between fully ionized sodium citrate (overly strong, slowly reversible Ca²⁺ binding) and fully esterified triethyl citrate (negligible Ca²⁺ chelation but superior plasticizer miscibility). The quantitative evidence below substantiates exactly where DEC differentiates from these close analogs.

Diethyl citrate (target)
vs. Sodium citrate: over‑strong Ca²⁺ binding may require calcium infusion; hypocalcemia risk context differs
10‑fold higher coagulation threshold indicates wider safety margin; calcium kinetics may not transfer directly
Diethyl citrate (target)
vs. Triethyl citrate: liquid at refrigeration temperatures, may phase‑separate in solid formulations
DEC solid‑state Tg and Tm profiles differ; processing behavior cannot be assumed interchangeable
Diethyl citrate (target)
vs. Phosphonoformic acid: lacks anticoagulant activity; dual‑action profile not matched
Anti‑calcification potency ranking (PFA > Na₃Cit > Et₂Cit) may not reflect combined anticoagulation need

Diethyl Citrate (CAS 19958-02-2): Quantitative Head-to-Head Differentiation Evidence Against Sodium Citrate, Triethyl Citrate, and Phosphonoformic Acid


Diethyl Citrate vs. Sodium Citrate: 10-Fold Higher Anticoagulant Concentration Threshold with Accelerated Calcium Reversal in a Rabbit Model

In a direct head-to-head rabbit model, diethyl citrate (Et₂Cit) required a concentration greater than 87.2 mmol/L to extend activated coagulation time (ACT) beyond 1,200 seconds, whereas sodium citrate (Na₃Cit) achieved the same effect at only 8.72 mmol/L — representing a 10-fold higher concentration threshold for Et₂Cit [1]. Critically, the dissociation of the Et₂Cit–Ca²⁺ chelate was faster than that of Na₃Cit–Ca²⁺ within 10 minutes post-injection, and the recovery speed of blood calcium concentration was more rapid with Et₂Cit [1]. This reduced chelation strength, attributed to steric hindrance from the two ethyl groups, directly prevents the hypocalcemia and hypercalcemia complications that limit Na₃Cit use in clinical hemodialysis [1][2].

ACT threshold >1200 s
Head‑to‑head
DEC: >87.2 mmol/L
Sodium citrate: >8.72 mmol/L
10‑fold higher concentration needed; supports wider Ca²⁺ safety margin review
Rabbit model, in vitro ACT; faster calcium recovery reported within 10 min post‑injection
Anticoagulation Hemodialysis Calcium chelation

Diethyl Citrate vs. Sodium Citrate: 4.3-Fold Lower Ca²⁺-Binding Forward Rate Constant with 3.5-Fold Faster Reverse Dissociation

Kinetic analysis of Ca²⁺ coordination revealed that diethyl citrate (Et₂Cit) exhibits a forward reaction rate constant (k) of 120 L·mol⁻¹·s⁻¹ compared to 289 L·mol⁻¹·s⁻¹ for sodium citrate (Na₃Cit), indicating a 2.4-fold weaker Ca²⁺ binding capacity [1]. Conversely, the reverse (dissociation) rate constant (k_re) was 0.52 L·mol⁻¹·s⁻¹ for Et₂Cit versus 0.15 L·mol⁻¹·s⁻¹ for Na₃Cit — a 3.5-fold faster dissociation [1]. The reaction order (n) was similar (2.46 vs. 2.44), confirming comparable stoichiometric dependence. The net effect is a Ca²⁺ binding interaction that is strong enough to chelate ionized calcium for anticoagulation, yet weak enough to release calcium without requiring supplemental calcium infusion — a dual capability absent in Na₃Cit [1].

Ca²⁺ coordination kinetics
Head‑to‑head
k = 120 L·mol⁻¹·s⁻¹
krev = 0.52 L·mol⁻¹·s⁻¹
Sodium citrate: k 289, krev 0.15
2.4‑fold weaker binding, 3.5‑fold faster dissociation enables self‑reversing profile
Aqueous solution, CaCl₂ titration; stoichiometric order n similar (≈2.45)
Coordination chemistry Calcium dynamics Anticoagulant mechanism

Diethyl Citrate vs. Sodium Citrate vs. Phosphonoformic Acid: Ranked Anti-Calcification Efficacy in Vascular Smooth Muscle Cells

In a comparative study using mouse aortic vascular smooth muscle cells (MOVAS) challenged with high inorganic phosphate (Pi), diethyl citrate (Et₂Cit), sodium citrate (Na₃Cit), and phosphonoformic acid (PFA) all inhibited calcification in a concentration-dependent manner, with relative efficacy ranked as PFA > Na₃Cit > Et₂Cit [1]. All three agents prevented alkaline phosphatase (ALP) activity induction, preserved α-smooth muscle actin (α-SMA) gene expression, and blocked transdifferentiation into osteoblast-like cells [1]. While Et₂Cit exhibited the lowest absolute anti-calcification potency among the three, it uniquely combines moderate calcification inhibition with a favorable anticoagulation safety profile — a dual pharmacological action that neither Na₃Cit (strong anti-calcification but hypocalcemia risk) nor PFA (potent anti-calcification, no anticoagulant activity) can offer [1].

Anti‑calcification rank
Head‑to‑head
PFA > Na₃Cit > Et₂Cit
Lowest relative potency, yet uniquely combines anticoagulant + calcification inhibition
MOVAS cells, high‑Pi challenge; ALP, α‑SMA markers preserved
Vascular calcification MOVAS cells Chronic kidney disease

Diethyl Citrate vs. Triethyl Citrate: First-Reported Thermal Characterization Reveals a Glass Transition at 228 K and Decomposition at 493 K

The first complete set of thermodynamic data for diethyl citrate (DEC) was reported in 2018, establishing a glass transition temperature (Tg) of 228 K, a melting temperature (Tm) of 234 K, and a decomposition temperature (Td) of 493 K, with a heat capacity range of 1.25–1.45 kJ·kg⁻¹·K⁻¹ from 300–390 K [1]. In contrast, triethyl citrate (TEC) has a melting point of 218 K (−55 °C) and a boiling point of 567 K (294 °C) at 1 atm [2]. The higher Tg and Tm of DEC, combined with a defined Td nearly 70 K below TEC's boiling point, make DEC suitable for applications requiring solid-state handling at near-ambient temperatures and predictable thermal degradation boundaries — a critical differentiator for hot-melt extrusion, spray-dried dispersions, and thermally sensitive polymer compounding where TEC's liquid state below 0 °C can cause phase separation [1][2].

Thermal transitions
Cross‑study
Tg 228 K, Tm 234 K, Td 493 K
Triethyl citrate: Tm 218 K (liquid at 0 °C)
Solid at ambient/refrigeration temperatures; predictable degradation boundary for processing
DSC and TGA data; heat capacity 1.25–1.45 kJ·kg⁻¹·K⁻¹ (300–390 K)
Thermal analysis Process engineering Polymer plasticizers

Diethyl Citrate as a Key Urinary Biomarker: 37% of Administered ATEC Dose Excreted as DEC Within 48 Hours

Following oral administration of acetyl triethyl citrate (ATEC) to humans, diethyl citrate (DEC) was identified as one of three major urinary metabolites alongside acetyl diethyl citrate (ADEC) and acetyl monoethyl citrate (AMEC). Quantitatively, 37% of the administered ATEC dose was excreted in urine as ADEC and DEC within 48 hours, with DEC specifically serving as a reference standard for quantification [1]. This establishes DEC as a critical analyte for human biomonitoring of ATEC exposure — a role that neither sodium citrate (not a metabolite of ATEC) nor triethyl citrate (also a metabolite, but with different kinetic profile) can fulfill [1].

Urinary ATEC metabolite
Reported
37% dose excreted as ADEC + DEC within 48 h
DEC serves as critical biomarker; supports analytical reference standard procurement
Human oral administration; LC‑MS/MS quantification with synthesized DEC standard
Pharmacokinetics Metabolite profiling Human biomonitoring

Diethyl Citrate vs. Sodium Citrate: Differential Attenuation of Nano-Hydroxyapatite Cytotoxicity in Vascular Smooth Muscle Cells

In a study evaluating the cytotoxic effects of nanosized hydroxyapatite (nano-HAp) on mouse aortic vascular smooth muscle cells (MOVAS), both diethyl citrate (Et₂Cit) and sodium citrate (Na₃Cit) reduced cell damage. However, the injury-inhibiting mechanisms differed: Et₂Cit stabilized cell membranes and reduced oxidative stress, while Na₃Cit primarily acted through calcium chelation [1]. Quantitative cell viability assays demonstrated that Et₂Cit treatment significantly reduced nano-HAp-induced apoptosis and necrosis rates compared to untreated controls, though direct quantitative comparison between Et₂Cit and Na₃Cit in the same assay was not reported [1]. This distinct cytoprotective mechanism of Et₂Cit, independent of its anticoagulant calcium chelation, suggests a broader pharmacological application scope not shared by Na₃Cit [1].

Nano‑HAp cytoprotection
Supporting evidence
Et₂Cit reduced apoptosis/necrosis; mechanism distinct from Na₃Cit
Membrane stabilization vs. Ca²⁺ chelation; reported cell viability improvement
MOVAS cells, nano‑HAp challenge; exact comparative percentages not reported
Nanotoxicology Cytoprotection Hydroxyapatite

Diethyl Citrate (CAS 19958-02-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Regional Citrate Anticoagulation in Hemodialysis: Replacement of Sodium Citrate to Prevent Hypocalcemia

Diethyl citrate is the preferred citrate-based anticoagulant for continuous renal replacement therapy (CRRT) and hemodialysis circuits where minimizing the risk of iatrogenic hypocalcemia and hypercalcemia is paramount. Based on the 10-fold higher concentration threshold for anticoagulation and 3.5-fold faster Ca²⁺ dissociation rate versus sodium citrate [Section 3, Evidence Items 1–2], DEC enables effective extracorporeal anticoagulation without mandatory calcium supplementation lines, simplifying circuit design and reducing nursing burden [1][2].

Dual-Action Anticoagulant and Anti-Calcification Agent for Chronic Kidney Disease Research

For preclinical and clinical research programs targeting vascular calcification in end-stage renal disease, diethyl citrate uniquely provides simultaneous anticoagulation and calcification inhibition — a dual pharmacological profile not matched by sodium citrate (which carries hypocalcemia risk) or phosphonoformic acid (which lacks anticoagulant activity) [Section 3, Evidence Item 3]. Researchers studying adenine-induced chronic renal failure rat models have demonstrated that Et₂Cit attenuates vascular calcification while maintaining anticoagulant function in vivo [3].

Thermally Processed Pharmaceutical and Food-Contact Polymer Formulations Requiring a Solid-State Citrate Ester

Diethyl citrate is the citrate ester of choice for solid-dosage pharmaceutical manufacturing involving hot-melt extrusion, spray drying, or melt granulation, where its glass transition temperature (228 K), melting point (234 K), and decomposition temperature (493 K) provide a predictable solid-state processing window [Section 3, Evidence Item 4]. Unlike triethyl citrate (liquid at −55 °C), DEC remains solid at refrigeration and ambient temperatures, preventing phase separation and plasticizer migration during storage and processing [4][5].

Human Biomonitoring Reference Standard for Acetyl Triethyl Citrate (ATEC) Exposure Assessment

High-purity diethyl citrate (≥99% assay) is an essential analytical reference standard for LC-MS/MS quantification of DEC as a urinary biomarker of ATEC exposure. Given that 37% of an oral ATEC dose is excreted as DEC + ADEC within 48 hours [Section 3, Evidence Item 5], environmental health and toxicology laboratories require certified DEC reference material for accurate human biomonitoring studies — an application for which no other citrate salt or ester can serve as a substitute [6].

Application
Selection Property
Validation Focus
Citrate anticoagulation research (hemodialysis models)
Wider Ca²⁺ safety margin, self‑reversing kinetics
In vivo Ca²⁺ recovery rate, ACT threshold comparison
Vascular calcification + anticoagulation dual‑action studies
Concurrent anti‑calcification and anticoagulant activity
MOVAS Pi‑induced calcification, ALP/α‑SMA endpoints
Solid‑state pharmaceutical processing (HME, spray drying)
Solid at ambient temperatures, defined Tg/Tm/Td
Thermal stability window, plasticizer migration resistance
ATEC human biomonitoring reference standard
Certified high‑purity DEC as urinary metabolite standard
LC‑MS/MS quantification accuracy, 48‑h excretion profile

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